molecular formula C16H17FN2O4S B4393690 N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

Cat. No. B4393690
M. Wt: 352.4 g/mol
InChI Key: WQSZWAUBXSPLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as FMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSA belongs to the class of sulfonyl-containing compounds, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is not fully understood, but it is believed to act through multiple pathways. N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the activity of various enzymes such as histone deacetylases and proteasome, which are involved in the regulation of gene expression and protein degradation, respectively. N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal signaling.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have various biochemical and physiological effects. In cancer cells, N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been found to induce DNA damage, inhibit angiogenesis, and modulate the expression of various genes involved in cell cycle regulation. In inflammation, N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been found to protect against oxidative stress and inflammation-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively target specific enzymes and receptors, which can provide insights into the underlying molecular mechanisms of diseases. Another advantage is its potential to be used in combination with other drugs to enhance therapeutic efficacy. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide research. One direction is to investigate its potential as a therapeutic agent in combination with other drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying the molecular mechanisms of diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide and to improve its pharmacokinetic properties.

Scientific Research Applications

N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been found to protect against oxidative stress and inflammation-induced neuronal damage.

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-11(16(20)18-13-5-3-4-12(17)10-13)19-24(21,22)15-8-6-14(23-2)7-9-15/h3-11,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSZWAUBXSPLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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